molecular formula C13H4ClF5INO B4102740 N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide

N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4102740
M. Wt: 447.52 g/mol
InChI Key: WCURIUSRYUPIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide: is an organic compound that belongs to the class of aminobenzoic acids and derivatives This compound is characterized by the presence of a benzamide group substituted with chlorine, iodine, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2-chloro-4-iodoaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). These reactions can be facilitated by reagents such as sodium iodide or potassium fluoride.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide, potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceuticals and as a probe in biochemical studies.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. For instance, it can activate BRAF in a KSR1 or KSR2-dependent manner by binding to these proteins and promoting their dimerization and activation . This interaction can influence various cellular pathways and processes.

Comparison with Similar Compounds

  • 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide
  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-2-methylpropanamide

Uniqueness: N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4ClF5INO/c14-5-3-4(20)1-2-6(5)21-13(22)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCURIUSRYUPIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4ClF5INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-iodophenyl)-2,3,4,5,6-pentafluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.